molecular formula C11H9ClN2O2 B8802097 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 53680-90-3

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8802097
CAS No.: 53680-90-3
M. Wt: 236.65 g/mol
InChI Key: DKGXIVRSAKPDHF-UHFFFAOYSA-N
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Patent
US05661153

Procedure details

To the obtained 6-hydroxy-3-methyl-1-phenyluracil (12.2 g, 56 mM) was added phosphorus oxychloride (phosphoryl chloride, 167 ml, 2M) under cooling with ice and 3.4 ml of water was then added dropwise. The solution was heated gradually and maintained at 110° C. for 2 hours. The solvent was distilled off under reduced pressure. A product was obtained by crystallization with water and recovered by filtration to yield 6-chloro-3-methyl-1-phenyluracil (yield: 9.55 g, or 72% based on 6-hydroxy-3-methyl-1-phenyluracil).
Name
6-hydroxy-3-methyl-1-phenyluracil
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[CH:3]=1.P(Cl)(Cl)([Cl:19])=O>O>[Cl:19][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[CH:3]=1

Inputs

Step One
Name
6-hydroxy-3-methyl-1-phenyluracil
Quantity
12.2 g
Type
reactant
Smiles
OC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O
Name
Quantity
167 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated gradually
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
A product was obtained by crystallization with water
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(C(N1C1=CC=CC=C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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